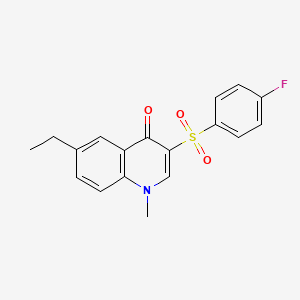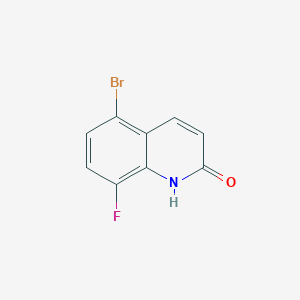![molecular formula C26H25FN6O2S B2618006 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223779-04-1](/img/new.no-structure.jpg)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25FN6O2S and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to inhibit certain kinases, such as c-Met kinase . These kinases play crucial roles in cellular processes like growth, proliferation, and survival.
Mode of action
The compound might bind to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical pathways
By inhibiting its target kinase, the compound could affect various signaling pathways that the kinase is involved in, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would determine the compound’s bioavailability, half-life, and potential for toxicity .
Result of action
The inhibition of the target kinase could lead to decreased cell proliferation and potentially induce apoptosis, which could be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action environment
The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .
Propiedades
Número CAS |
1223779-04-1 |
|---|---|
Fórmula molecular |
C26H25FN6O2S |
Peso molecular |
504.58 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
Clave InChI |
ITKZEQNOMGFSCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



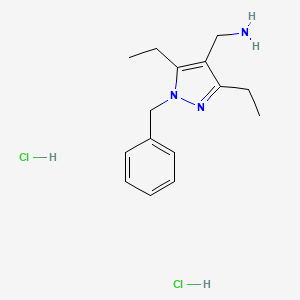
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)
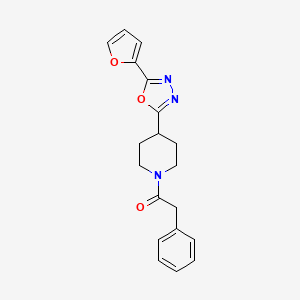
![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)
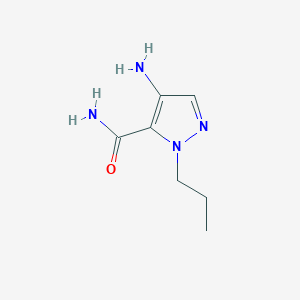
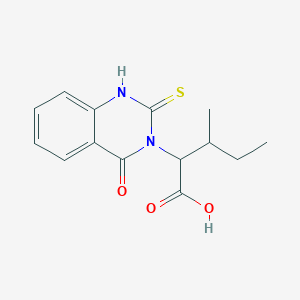
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
